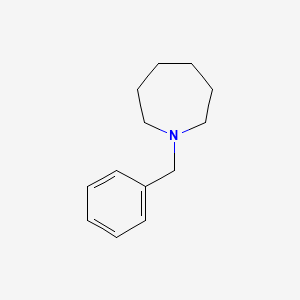
1-benzylazepane
Descripción general
Descripción
1-Benzylazepane is an organic compound with the molecular formula C13H19N. It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom.
Métodos De Preparación
1-Benzylazepane can be synthesized through several methods. One common synthetic route involves the reductive amination of benzaldehyde with ethyl cyanoacetate, forming acrylonitrile and acetaldehyde . Another method includes the preparation of 1-benzylazepan-2-one from cyclohexanone, followed by chlorination with phosphorus pentasulfide and subsequent treatment with morpholine . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
1-Benzylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroethane, nitromethane, and acrylamide through ozonolysis.
Reduction: Reductive amination of benzaldehyde with ethyl cyanoacetate forms acrylonitrile and acetaldehyde.
Substitution: The compound can react with O-aryl-hydroxylamines to form azepanedione oximes.
Common reagents used in these reactions include sodium triacetoxyborohydride, phosphorus pentasulfide, and morpholine. The major products formed from these reactions are acrylonitrile, acetaldehyde, nitroethane, nitromethane, and azepanedione oximes .
Aplicaciones Científicas De Investigación
1-Benzylazepane has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-benzylazepane involves its interaction with various molecular targets and pathways. While specific details on its mechanism are limited, it is known that similar compounds, such as benzodiazepines, act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .
Comparación Con Compuestos Similares
1-Benzylazepane can be compared to other azepane derivatives, such as:
1,4-Oxazepane: Known for its use in organic synthesis and high atom economy.
1,4-Diazepane: Utilized in the synthesis of significant N-heterocycles.
The uniqueness of this compound lies in its specific structural properties and reactivity, which make it suitable for various applications in scientific research and industry .
Propiedades
IUPAC Name |
1-benzylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIVSZNNOUZBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449611 | |
| Record name | STK283925 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20422-13-3 | |
| Record name | STK283925 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

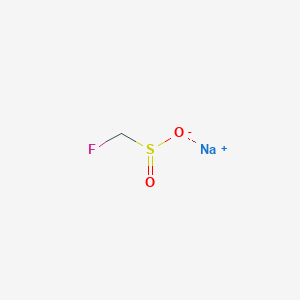
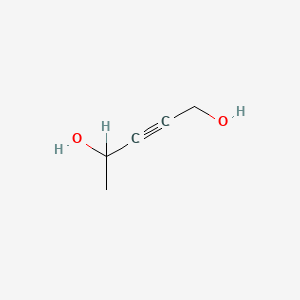
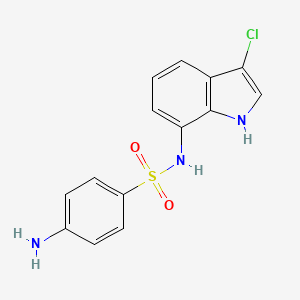
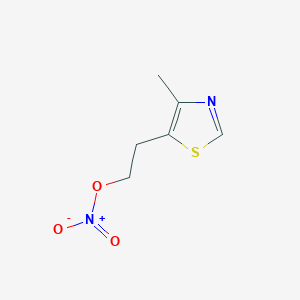
![4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine](/img/structure/B6596604.png)
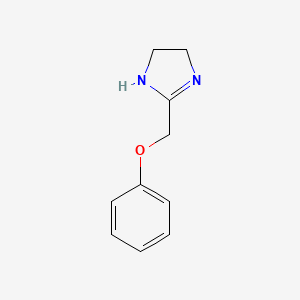
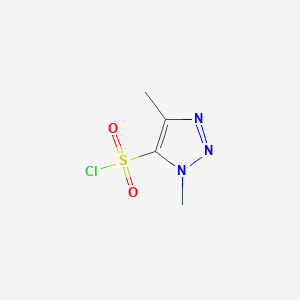
![Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate](/img/structure/B6596637.png)
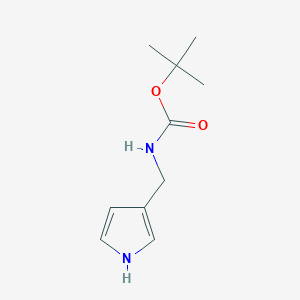
![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)
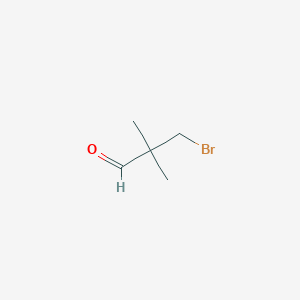
amine](/img/structure/B6596679.png)

